molecular formula C9H9NO B064258 3-Methoxybenzylisocyanide CAS No. 177762-74-2

3-Methoxybenzylisocyanide

Cat. No.: B064258
CAS No.: 177762-74-2
M. Wt: 147.17 g/mol
InChI Key: MSAGVJQUFPGWKN-UHFFFAOYSA-N
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Description

3-Methoxybenzylisocyanide, also known as 1-(isocyanomethyl)-3-methoxybenzene, is an organic compound with the molecular formula C₉H₉NO. It is a member of the isocyanide family, characterized by the presence of an isocyanide group (-NC) attached to a benzyl ring substituted with a methoxy group (-OCH₃) at the meta position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxybenzylisocyanide can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzylamine with chloroform and a base such as potassium hydroxide. The reaction proceeds via the formation of an intermediate isocyanate, which is then converted to the isocyanide under basic conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxybenzylisocyanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methoxybenzylisocyanide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxybenzylisocyanide involves its reactivity as an isocyanide. The isocyanide group can interact with various molecular targets, including enzymes and proteins, through nucleophilic addition or substitution reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Methoxybenzylisocyanide is unique due to the presence of the methoxy group at the meta position, which influences its reactivity and interactions with other molecules. This substitution can enhance its solubility and alter its electronic properties, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

1-(isocyanomethyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-10-7-8-4-3-5-9(6-8)11-2/h3-6H,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAGVJQUFPGWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374825
Record name 3-Methoxybenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177762-74-2
Record name 3-Methoxybenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 177762-74-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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